Thiotriazoline
Overview
Description
Mechanism of Action
Target of Action
Thiotriazoline primarily targets antioxidant enzymes . These enzymes play a crucial role in neutralizing harmful free radicals in the body, thereby protecting cells from oxidative stress and damage .
Mode of Action
This compound interacts with its targets, the antioxidant enzymes, by increasing their expression . This results in a reduction in the concentration of free radicals . By doing so, this compound helps to maintain the balance between the production and removal of free radicals, thereby preventing cellular damage .
Biochemical Pathways
This compound affects several biochemical pathways. It activates a compensatory malate-aspartate shunt of energy production, normalizes the work of the Krebs cycle, and initiates Red/Oxi-dependent expression of transcription factors in ischemia . These pathways are crucial for energy production and cellular function, and their modulation by this compound can have significant downstream effects .
Pharmacokinetics
It is known that this compound increases the level of sh compounds, thereby increasing the bioavailability of nitric oxide (no) . This suggests that this compound may have good bioavailability and can effectively reach its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity. By increasing the expression of antioxidant enzymes and reducing the concentration of free radicals, this compound helps to prevent oxidative stress and cellular damage . Additionally, this compound can independently form nitrosothiol complexes with NO, which prevents its interactions with reactive oxygen species and the formation of harmful compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound polymorphs, which are different structural forms of the same compound, depends on the crystallization conditions . These polymorphs may have different physicochemical properties and bioavailability, which can affect the action and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Thiotriazoline has been found to interact with various enzymes and proteins. It increases the level of SH compounds, thereby increasing the bioavailability of nitric oxide (NO). This compound can also independently form nitrosothiol complexes with NO .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form nitrosothiol complexes with NO is a key aspect of its molecular mechanism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently under study. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiotriazoline can be synthesized through a series of chemical reactions involving the formation of its key intermediate, 5-methyl-1H-1,2,4-triazole-3-thiol. This intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thiotriazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thiotriazoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: this compound is studied for its antioxidant properties and its ability to protect cells from oxidative stress.
Comparison with Similar Compounds
Trimetazidine: Both thiotriazoline and trimetazidine are used in the treatment of ischemic heart diseases.
Uniqueness: this compound’s unique combination of antioxidant, hepatoprotective, and cardioprotective properties sets it apart from other similar compounds. Its ability to form stable complexes with other drugs further enhances its therapeutic potential .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357172-63-5 | |
Record name | Thiotriazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIOTRIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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